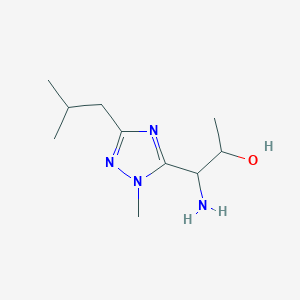![molecular formula C12H19IO2 B15301956 Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate: is a chemical compound that features a tert-butyl ester group attached to a propanoate backbone, which is further connected to a 3-iodobicyclo[111]pentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which undergoes iodination to introduce the iodine atom at the desired position.
Esterification: The iodinated bicyclo[1.1.1]pentane is then reacted with tert-butyl propanoate under esterification conditions, often using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the bicyclo[1.1.1]pentane moiety can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding hydrocarbon.
Oxidation Reactions: Oxidation of the compound can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Reduction: The major product is the corresponding hydrocarbon.
Oxidation: Products can include carboxylic acids or ketones.
Scientific Research Applications
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
Industry: It can be employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate involves its interaction with various molecular targets. The iodine atom in the bicyclo[1.1.1]pentane moiety can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active propanoate moiety, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate: can be compared with other similar compounds, such as:
Tert-butyl 2-{3-chlorobicyclo[1.1.1]pentan-1-yl}propanoate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Tert-butyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}propanoate:
Tert-butyl 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}propanoate: Fluorine substitution provides unique characteristics, such as increased stability and different biological activity.
The uniqueness of This compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding interactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H19IO2 |
|---|---|
Molecular Weight |
322.18 g/mol |
IUPAC Name |
tert-butyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)propanoate |
InChI |
InChI=1S/C12H19IO2/c1-8(9(14)15-10(2,3)4)11-5-12(13,6-11)7-11/h8H,5-7H2,1-4H3 |
InChI Key |
QTTRTLYCWXIQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)C12CC(C1)(C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)

![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)




![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)

![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)

![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)

